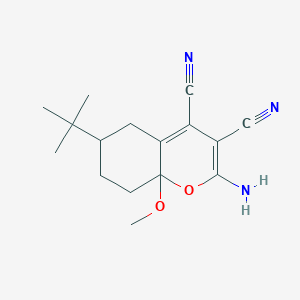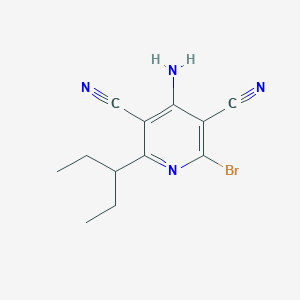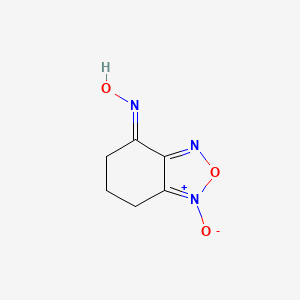![molecular formula C23H24F3N3O4 B11057794 1-(4-Methoxyphenyl)-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11057794.png)
1-(4-Methoxyphenyl)-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The trifluoromethoxyphenyl group can be attached through nucleophilic aromatic substitution or cross-coupling reactions.
- Reagents such as trifluoromethoxybenzene and suitable catalysts (e.g., palladium-based) are commonly used.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
- Scaling up reaction conditions.
- Utilizing continuous flow reactors for better control over reaction parameters.
- Implementing purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrrolidine-2,5-dione Core:
- Starting with a suitable dione precursor, such as succinic anhydride, the pyrrolidine-2,5-dione core can be synthesized through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases to facilitate ring closure.
-
Substitution with 4-Methoxyphenyl Group:
- The introduction of the 4-methoxyphenyl group can be achieved through electrophilic aromatic substitution reactions.
- Common reagents include methoxybenzene and a suitable electrophile, such as a halogenated derivative.
-
Attachment of the Piperidin-1-yl Group:
- The piperidin-1-yl group is introduced via nucleophilic substitution reactions.
- The reaction typically involves the use of piperidine and a halogenated intermediate.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
-
Oxidation:
- The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to alcohols.
- Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution:
- The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
- Reagents such as halogens, nitrating agents, or alkylating agents are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, alkylating agents.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alcohols.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology:
- Investigated for potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme interactions and inhibition.
-
Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Investigated for its potential use in electronic and optical devices.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through:
-
Molecular Targets:
- Binding to specific enzymes, altering their activity.
- Interacting with receptors, modulating signal transduction pathways.
-
Pathways Involved:
- Inhibition of enzyme activity, leading to changes in metabolic pathways.
- Modulation of receptor-mediated signaling, affecting cellular responses.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-(4-{[4-(trifluoromethyl)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione.
- 1-(4-Methoxyphenyl)-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)butane-2,5-dione.
Uniqueness:
- The presence of the trifluoromethoxy group imparts unique electronic properties.
- The specific substitution pattern influences its reactivity and biological activity.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C23H24F3N3O4 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H24F3N3O4/c1-32-18-8-4-17(5-9-18)29-21(30)14-20(22(29)31)28-12-10-16(11-13-28)27-15-2-6-19(7-3-15)33-23(24,25)26/h2-9,16,20,27H,10-14H2,1H3 |
InChI Key |
QYDFYLLAVQIKAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-amino-3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thiophen-2-yl]benzamide](/img/structure/B11057711.png)

![Ethyl 2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-carboxylate](/img/structure/B11057726.png)



![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11057759.png)
![3-(2,3-dichlorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057761.png)
![Methyl 12-[3-ethoxy-4-(propanoyloxy)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B11057763.png)
![7,8-dimethoxy-1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11057769.png)
![13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-6-phenyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene](/img/structure/B11057776.png)
![1-(3-Chlorophenyl)-N-[(3,4-difluorophenyl)methyl]-1,2,3-triazole-4-carboxamide](/img/structure/B11057784.png)
![2-Phenyl-5-(4-toluidino)-1H-anthra[1,2-D]imidazole-6,11-dione](/img/structure/B11057792.png)
![2-[(4-fluorophenyl)amino]-4-(2-furyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11057796.png)
